1-(2-Naphthyl)pyrrolidine
Overview
Description
1-(2-Naphthyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a naphthyl group. The compound’s molecular formula is C14H15N, and it has a molecular weight of 197.28 g/mol
Preparation Methods
The synthesis of 1-(2-Naphthyl)pyrrolidine can be achieved through several methods. One common approach involves the N-arylation of pyrrolidine using 2-naphthyl halides. This reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the reductive amination of 2-naphthaldehyde with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2-Naphthyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl-pyrrolidine ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthyl-pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring, especially in the presence of strong nucleophiles like sodium amide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Naphthyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases by occupying the active site, thereby preventing substrate binding and subsequent phosphorylation events . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
1-(2-Naphthyl)pyrrolidine can be compared to other pyrrolidine derivatives, such as:
- 1-(2-Chlorophenyl)pyrrolidine
- 1-(2-Nitrophenyl)pyrrolidine
- 1-(2-Thienyl)pyrrolidine
These compounds share the pyrrolidine core but differ in the substituents attached to the ring. The presence of the naphthyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets . This uniqueness makes it a valuable compound for specific applications where other pyrrolidine derivatives may not be as effective.
Properties
IUPAC Name |
1-naphthalen-2-ylpyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMLREAOKVIBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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